molecular formula C12H24ClNO2 B12681262 Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride CAS No. 71085-11-5

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride

Katalognummer: B12681262
CAS-Nummer: 71085-11-5
Molekulargewicht: 249.78 g/mol
InChI-Schlüssel: HKPRSSWULXYHGA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C12H24ClNO2. It is known for its diverse applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride typically involves the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction mixture is subjected to purification steps such as distillation, crystallization, and filtration to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different quaternary ammonium salts and amines .

Wissenschaftliche Forschungsanwendungen

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell lysis. This is particularly effective against microbial cells, making it a potent antimicrobial agent. The compound targets specific molecular pathways involved in cell membrane synthesis and maintenance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
  • Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Uniqueness

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride stands out due to its unique combination of diethylmethylamine and 2-methyl-1-oxoallyl groups, which confer specific chemical and biological properties. Its effectiveness as an antimicrobial agent and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

71085-11-5

Molekularformel

C12H24ClNO2

Molekulargewicht

249.78 g/mol

IUPAC-Name

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;chloride

InChI

InChI=1S/C12H24NO2.ClH/c1-7-13(6,8-2)9-11(5)15-12(14)10(3)4;/h11H,3,7-9H2,1-2,4-6H3;1H/q+1;/p-1

InChI-Schlüssel

HKPRSSWULXYHGA-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)CC(C)OC(=O)C(=C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.